molecular formula C14H21N3O2 B4285109 N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea

N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea

Cat. No. B4285109
M. Wt: 263.34 g/mol
InChI Key: GZLDUKUHIRIOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential use in scientific research. EMU is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a wide range of cellular processes. In

Mechanism of Action

EMU inhibits N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea activity by binding to the enzyme's catalytic domain and preventing the phosphorylation of its downstream targets. This results in the induction of apoptosis in cancer cells, as well as the inhibition of other cellular processes that are regulated by N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, EMU has also been studied for its effects on other physiological processes. EMU has been shown to inhibit platelet aggregation, reduce inflammation, and improve insulin sensitivity. These effects are likely due to the inhibition of N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea activity, which plays a role in these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of EMU is its high potency as a N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea inhibitor. This makes it a valuable tool for studying the role of N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea in various cellular processes. However, EMU also has some limitations. It is relatively expensive compared to other N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea inhibitors, and its solubility in aqueous solutions is limited. Additionally, EMU has not been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are several potential future directions for research on EMU. One area of interest is the development of more efficient synthesis methods for EMU, which could reduce the cost and increase the availability of the compound. Additionally, further studies are needed to fully understand the effects of EMU on whole organisms and to determine its potential as a therapeutic agent for diseases other than cancer. Finally, the development of more selective N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea inhibitors could provide a valuable tool for studying the specific roles of different N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea isoforms in cellular processes.

Scientific Research Applications

EMU has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea is overexpressed in many types of cancer, and the inhibition of N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea activity has been shown to induce apoptosis (programmed cell death) in cancer cells. EMU has been shown to be a potent inhibitor of N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea, and several studies have demonstrated its efficacy in inducing apoptosis in cancer cells.

properties

IUPAC Name

1-ethyl-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-15-14(18)16-13-5-3-12(4-6-13)11-17-7-9-19-10-8-17/h3-6H,2,7-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLDUKUHIRIOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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